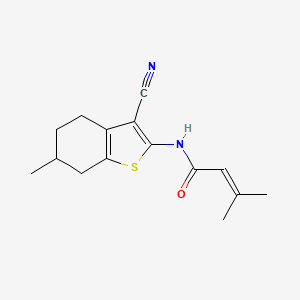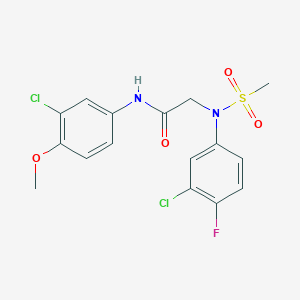![molecular formula C15H21NO2S B4928359 4-[(4-butoxyphenyl)carbonothioyl]morpholine](/img/structure/B4928359.png)
4-[(4-butoxyphenyl)carbonothioyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-butoxyphenyl)carbonothioyl]morpholine (BPCTM) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the morpholine family. BPCTM is a yellowish powder that is soluble in organic solvents and water.
Mecanismo De Acción
The mechanism of action of 4-[(4-butoxyphenyl)carbonothioyl]morpholine is not fully understood. However, studies have shown that 4-[(4-butoxyphenyl)carbonothioyl]morpholine may inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. 4-[(4-butoxyphenyl)carbonothioyl]morpholine may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
4-[(4-butoxyphenyl)carbonothioyl]morpholine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[(4-butoxyphenyl)carbonothioyl]morpholine can inhibit the growth of cancer cells and the replication of certain viruses. 4-[(4-butoxyphenyl)carbonothioyl]morpholine has also been shown to exhibit antibacterial and antifungal activities. In animal studies, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-butoxyphenyl)carbonothioyl]morpholine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 4-[(4-butoxyphenyl)carbonothioyl]morpholine also has some limitations. It is relatively unstable and may decompose over time, leading to changes in its biological activity. 4-[(4-butoxyphenyl)carbonothioyl]morpholine may also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(4-butoxyphenyl)carbonothioyl]morpholine. One direction is the development of 4-[(4-butoxyphenyl)carbonothioyl]morpholine-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another direction is the study of 4-[(4-butoxyphenyl)carbonothioyl]morpholine as a potential herbicide and fungicide for agricultural applications. Additionally, the study of 4-[(4-butoxyphenyl)carbonothioyl]morpholine as a self-assembled monolayer on various surfaces could lead to new materials with unique properties. Further studies are needed to fully understand the mechanism of action and the potential applications of 4-[(4-butoxyphenyl)carbonothioyl]morpholine.
Métodos De Síntesis
4-[(4-butoxyphenyl)carbonothioyl]morpholine can be synthesized through various methods, including the reaction of morpholine with carbon disulfide and 4-butoxyphenyl isothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization or column chromatography. Other methods include the reaction of morpholine with thiophosgene and 4-butoxyaniline or the reaction of morpholine with carbon disulfide and 4-butoxyaniline.
Aplicaciones Científicas De Investigación
4-[(4-butoxyphenyl)carbonothioyl]morpholine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In agriculture, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been studied for its potential use as a herbicide and fungicide. In material science, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been studied for its ability to form self-assembled monolayers on various surfaces.
Propiedades
IUPAC Name |
(4-butoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-10-18-14-6-4-13(5-7-14)15(19)16-8-11-17-12-9-16/h4-7H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDKZAVUMCSNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxyphenyl)(morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)
![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4928300.png)
![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4928306.png)

![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)
![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928326.png)

![5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone](/img/structure/B4928340.png)